

An In-depth Technical Guide to Dodecanedioic Acid-13C12

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dodecanedioic Acid-13C12	
Cat. No.:	B565743	Get Quote

For researchers, scientists, and professionals engaged in drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable for accurate quantification and pathway analysis. This guide provides a detailed overview of **Dodecanedioic Acid-13C12**, a heavy-labeled variant of Dodecanedioic Acid, covering its fundamental molecular properties and providing insights into its application.

Core Molecular Attributes

Dodecanedioic acid (DDDA) is a dicarboxylic acid with a 12-carbon chain.[1] Its isotopically labeled form, **Dodecanedioic Acid-13C12**, incorporates the heavy isotope of carbon, ¹³C, at all twelve carbon positions. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analogue. The key molecular information for both the labeled and unlabeled forms is summarized below.

Attribute	Dodecanedioic Acid	Dodecanedioic Acid-13C12
Chemical Formula	C12H22O4[1][2][3][4][5]	¹³ C12H22O4[6][7][8]
Molecular Weight	230.30 g/mol [1][2][4][5]	242.21 g/mol [6][7][8]
CAS Number	693-23-2[2][3][4]	1173019-20-9[6][7][8]

Experimental Protocols

Foundational & Exploratory





The utilization of **Dodecanedioic Acid-13C12** as an internal standard is a common practice in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for metabolomics and pharmacokinetic studies. A generalized experimental workflow for such an application is outlined below. While specific parameters will vary based on the matrix (e.g., plasma, urine, tissue homogenate) and the analytical instrumentation, the fundamental steps remain consistent.

Objective: To quantify the concentration of endogenous Dodecanedioic Acid in a biological sample using **Dodecanedioic Acid-13C12** as an internal standard.

Methodology: Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS)

- Standard Preparation:
 - Prepare a stock solution of unlabeled Dodecanedioic Acid of a known high concentration in a suitable organic solvent (e.g., methanol, acetonitrile).
 - Prepare a separate stock solution of **Dodecanedioic Acid-13C12** at a known high concentration.
 - From the unlabeled stock solution, perform serial dilutions to create a series of calibration standards with decreasing concentrations.
 - Prepare a working internal standard solution by diluting the **Dodecanedioic Acid-13C12** stock solution to a fixed concentration.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma) on ice.
 - To a specific volume of the sample, add a precise volume of the **Dodecanedioic Acid-13C12** internal standard working solution. This "spiking" ensures a known amount of the internal standard is present in every sample and calibrator.
 - Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample. This removes proteins that can interfere with the analysis.



- Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
- Carefully transfer the supernatant, which contains the analytes of interest, to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

LC-MS Analysis:

- Chromatography: Employ a reverse-phase chromatography column (e.g., a C18 column)
 to separate Dodecanedioic Acid from other components in the sample. A gradient elution
 with mobile phases typically consisting of water with a small percentage of formic acid (for
 protonation) and an organic solvent like acetonitrile or methanol is used.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - Monitor the specific precursor-to-product ion transition for unlabeled Dodecanedioic Acid.
 - Simultaneously, monitor the specific precursor-to-product ion transition for
 Dodecanedioic Acid-13C12. The mass-to-charge ratio (m/z) of the labeled compound will be higher than the unlabeled compound due to the ¹³C isotopes.

Data Analysis:

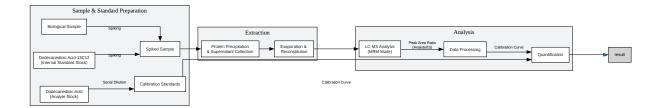
- Integrate the peak areas for both the unlabeled Dodecanedioic Acid and the labeled
 Dodecanedioic Acid-13C12 for each injection.
- Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.



 Determine the concentration of Dodecanedioic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the key stages of a typical quantitative analysis workflow using a stable isotope-labeled internal standard.



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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dodecanedioic Acid-13C12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565743#dodecanedioic-acid-13c12-molecular-weight-and-formula]

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